(2S,3S,5S)-2-(2-(2,6-Dimethylphenoxy)acetamido)-5-((S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido(-1,6-diphenylhexan-3-yl 2-(2,6-dimethylphenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of Lopinavir Impurity S involves several chemical reactions, including condensation, cyclization, and oxidation . It is typically synthesized through a multistep process .Molecular Structure Analysis
Lopinavir Impurity S is a complex organic compound that contains several functional groups, including a sulfonamide group, an amide group, and an aromatic ring . Further structural analysis can be performed using techniques such as LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lopinavir Impurity S are complex and involve multiple steps . The process includes the formation of several related substances, which are identified and monitored during the manufacturing process .Physical And Chemical Properties Analysis
Lopinavir Impurity S is a white to off-white colored powder that is soluble in organic solvents . It has a molecular weight of 656.88 g/mol and a melting point range of 152-155°C . It is stable under normal storage conditions .Future research could focus on further understanding the synthesis process, characterizing the impurities, and developing easier and faster analytical methods for impurity assessment .
Scientific Research Applications
Analytical Methodologies and Impurity Profiling
Lopinavir, combined with ritonavir, is primarily used against HIV infection. Recent studies have focused on developing analytical methodologies for determining the impurity profile of Lopinavir and Ritonavir. These methodologies include High-Performance Liquid Chromatography (HPLC) tandem-mass spectrometry for high sensitivity in biological matrices like human plasma and serum. The importance of establishing a comprehensive impurity profile for the combined formulation of lopinavir and ritonavir has been emphasized due to the large number of impurities reported. Developing faster and easier methods for impurity assessment remains a research priority (Velozo et al., 2021).
Pharmacokinetic Studies
Pharmacokinetic studies have also been prominent in the research on Lopinavir. These studies explore the variability in Lopinavir plasma concentrations among different patients, considering factors like body weight and demographic characteristics (van der Leur et al., 2006). Another study developed a population pharmacokinetic model for Lopinavir and Ritonavir, highlighting the significance of patient characteristics in influencing drug concentration variability (Moltó et al., 2008).
Novel Drug Delivery Systems
Research has also been directed towards developing novel drug delivery systems. For example, nanostructured lipidic carriers of Lopinavir have been formulated for brain targeting to reduce HIV-associated neurocognitive disorder. These nanoformulations, evaluated in vitro and in vivo, have shown significant improvement in cytotoxicity, drug uptake, and brain biodistribution potential, suggesting their effectiveness in reducing viral load in the brain (Garg et al., 2019).
COVID-19 Treatment Trials
During the COVID-19 pandemic, Lopinavir/Ritonavir has been investigated for its potential use against SARS-CoV-2. Several trials and studies have been conducted to assess its effectiveness in COVID-19 patients. These include randomized trials comparing Lopinavir-Ritonavir with other treatments and studying its effect on clinical outcomes in hospitalized COVID-19 patients (Horby et al., 2020), (Cao et al., 2020).
Metabolic and Disposition Studies
Studies have also been conducted to understand the metabolism and disposition of Lopinavir in human and animal models. This research focuses on examining plasma protein binding, tissue distribution, and the metabolic pathways of Lopinavir, especially in combination with Ritonavir (Kumar et al., 2004).
Mechanism of Action
Target of Action
Lopinavir, the parent compound of Lopinavir Impurity S, is primarily targeted towards the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral drugs .
Mode of Action
Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This interaction disrupts the process of viral replication and release from host cells .
Biochemical Pathways
The primary biochemical pathway affected by Lopinavir is the HIV replication cycle . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the cleavage of viral polyproteins into individual functional proteins, which are necessary for the assembly of new infectious virus particles .
Pharmacokinetics
Lopinavir is often co-administered with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . This combination is necessary due to lopinavir’s poor oral bioavailability and extensive biotransformation .
Result of Action
The inhibition of the HIV-1 protease enzyme by Lopinavir results in the production of immature, non-infectious viral particles . This significantly reduces the viral load in the body, helping to control the progression of HIV infection .
Action Environment
The effectiveness of Lopinavir can be influenced by various environmental factors. For instance, the presence of certain impurities during the synthesis of Lopinavir can affect the quality and safety of the drug . Additionally, the co-administration of other medications can lead to drug interactions, potentially affecting the pharmacokinetics and therapeutic efficacy of Lopinavir .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Lopinavir Impurity S can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Lopinavir", "2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Methanol", "Water" ], "Reaction": [ "Step 1: Lopinavir is reacted with DDQ in ethyl acetate to form an intermediate product.", "Step 2: The intermediate product is reduced with NaBH4 in methanol to form a secondary intermediate product.", "Step 3: The secondary intermediate product is treated with HCl to form Lopinavir Impurity S.", "Step 4: The product is purified by washing with water and drying." ] } | |
CAS RN |
943250-65-5 |
Molecular Formula |
C47H58N4O7 |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1 |
InChI Key |
GLRUDDIFBLTZDO-PUTFYWIISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Lopinavir O-Phenoxyacetyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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